N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C23H23BrN4 |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23BrN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3 |
InChI Key |
QHHNYOJVXYDQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles and 1,3-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-methylpyrazole and a 1,3-diketone bearing a tert-butyl group. For example, 3-tert-butyl-1-phenylpropane-1,3-dione reacts under acidic conditions (acetic acid or HCl) to yield 5-tert-butyl-2-methyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine (Scheme 1).
Key Conditions
Chlorination at Position 7
The 7-hydroxy group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) . This step produces 5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-chloride (Scheme 2).
Optimized Protocol
Structural Confirmation and Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the regiochemistry and planar geometry of the pyrazolo[1,5-a]pyrimidine core (Figure 1).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Classical Cyclocondensation | Acid-catalyzed cyclization | 75–89 | 6–12 | High scalability |
| Microwave Amination | Pd-catalyzed coupling under microwaves | 85–90 | 0.5 | Rapid, high efficiency |
| Chlorination-POCl₃ | POCl₃/TMAC-mediated chlorination | 61–78 | 4–6 | Selective for position 7 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclocondensation: Competing reactions may yield regioisomers. Using molecular sieves and pivalic acid minimizes side products.
-
Amination Side Reactions: Excess 4-bromoaniline (1.5 equiv) suppresses homo-coupling byproducts.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) resolves closely eluting impurities.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating cancer and other diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Groups
Impact of Halogen Substitution : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) enhances van der Waals interactions but may reduce solubility. Chlorophenyl analogues (e.g., ) are more common in drug discovery due to better pharmacokinetic profiles .
Variations in the 5-Position Substituents
Role of 5-Substituents : The tert-butyl group in the target compound likely enhances target affinity by filling hydrophobic pockets, as seen in kinase inhibitors (). Smaller groups like methyl (e.g., ’s N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine ) prioritize solubility over potency .
Modifications in the 7-Amine Moiety
Comparison to Target Compound : The 4-bromophenylamine in the target compound offers strong halogen bonding with targets like CRF1 receptors (see ’s MPZP analogue), whereas bulkier amines (e.g., morpholinylpropyl in ) prioritize sustained receptor occupancy .
Heterocyclic Core Variations
Pyrazolo vs. Triazolo Cores : The pyrazolo[1,5-a]pyrimidine core in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity , whereas triazolopyrimidines () exhibit higher solubility but reduced metabolic stability .
Biological Activity
N-(4-bromophenyl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of the bromine atom at the para position of the phenyl group is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H20BrN5 |
| Molecular Weight | 396.29 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not extensively documented |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests against a range of bacterial strains revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
These results suggest that this compound could be a candidate for further development as an antibacterial agent.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing them from dividing.
- Membrane Disruption : In bacterial cells, it compromises membrane integrity, leading to cell lysis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- A study published in Pharmaceutical Research evaluated its cytotoxic effects on MCF7 cells and reported an IC50 value of 12 µM, indicating potent activity against breast cancer cells .
- Another investigation focused on its antibacterial properties demonstrated that the compound significantly reduced bacterial load in murine models infected with MRSA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
